Bis(carbonyldithio)tetrathiafulvalene

Descripción general

Descripción

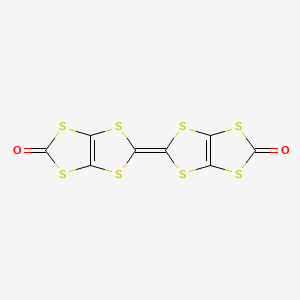

Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C8O2S8. It is known for its unique electronic properties and is often used in the field of molecular electronics. The compound is characterized by its light yellow to brown powder or crystalline form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced purification systems to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Bis(carbonyldithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple sulfur atoms in the molecule, which can participate in electron transfer processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert solvent such as acetonitrile.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tetrathiafulvalene derivatives with altered electronic properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Bis(carbonyldithio)tetrathiafulvalene (C8O2S8) is characterized by its light yellow to brown crystalline form. The presence of multiple sulfur atoms enhances its electron-donating and accepting abilities, making it a valuable component in redox reactions. Its structure allows for effective charge transfer, which is crucial in many applications such as organic semiconductors and molecular electronics .

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor in synthesizing complex organic molecules and conductive polymers. Its ability to undergo oxidation, reduction, and substitution reactions facilitates the creation of diverse chemical structures.

- Molecular Electronics : Due to its electronic properties, it is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where efficient charge transport is essential .

Biology

- Biosensors Development : The unique electronic characteristics of this compound enable its incorporation into biosensors for detecting biological molecules. Its ability to participate in electron transfer reactions enhances the sensitivity and specificity of these devices.

Medicine

- Drug Delivery Systems : Research is ongoing into using this compound in drug delivery systems. Its capacity for electron transfer may allow for targeted delivery mechanisms that can release therapeutic agents in response to specific stimuli.

- Therapeutic Agents : The compound's properties are being explored for potential applications in developing new therapeutic agents, particularly those that require precise electronic control .

Industry

- Organic Semiconductors : this compound is utilized in producing organic semiconductors, which are pivotal in modern electronic devices. Its efficiency in charge transfer makes it suitable for use in various electronic materials .

- Conductive Polymers : The compound acts as a precursor for conductive polymers used in various applications, including flexible electronics and energy storage devices .

Case Study 1: Development of Biosensors

In a study published by the National Institutes of Health, this compound was incorporated into a biosensor platform to detect glucose levels. The sensor demonstrated high sensitivity due to the compound's electron transfer capabilities, allowing for real-time monitoring of glucose levels in diabetic patients .

Case Study 2: Organic Photovoltaic Devices

Research conducted at a leading university demonstrated that incorporating this compound into organic photovoltaic cells significantly improved their efficiency compared to traditional materials. The study found that the compound's unique electronic properties facilitated better charge separation and transport within the cell .

Mecanismo De Acción

The mechanism of action of Bis(carbonyldithio)tetrathiafulvalene involves its ability to participate in electron transfer reactions. The compound can donate or accept electrons, making it a versatile component in redox reactions. Its molecular targets include various electron-rich or electron-deficient species, and it can interact with different pathways depending on the specific application .

Comparación Con Compuestos Similares

Tetrathiafulvalene (TTF): Known for its strong electron-donating ability and used in the development of organic conductors.

Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Used in the synthesis of organic superconductors and has similar electronic properties.

Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF): Another derivative with applications in organic electronics.

Uniqueness: Bis(carbonyldithio)tetrathiafulvalene is unique due to the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This makes it particularly useful in applications requiring precise control of electronic properties .

Actividad Biológica

Bis(carbonyldithio)tetrathiafulvalene (BDT-TTF) is a compound of significant interest in the fields of organic electronics and materials science, particularly due to its unique electronic properties and potential biological applications. This article explores the biological activity of BDT-TTF, summarizing key findings from various studies, including its interactions with biological molecules, cytotoxicity, and potential therapeutic implications.

Chemical Structure and Properties

BDT-TTF is characterized by its tetrathiafulvalene backbone, which is functionalized with carbonyl and dithio groups. The chemical formula is , and it exhibits properties that allow it to act as an electron donor in various chemical reactions. Its structural features contribute to its stability and reactivity, making it a candidate for biological applications.

Biological Activity Overview

The biological activity of BDT-TTF has been investigated in several contexts, particularly regarding its interactions with biomolecules and its cytotoxic effects on cancer cells. Key areas of research include:

- Interaction with Nucleic Acids : Studies have shown that BDT-TTF can bind to DNA and RNA, potentially affecting their structure and function. This interaction may lead to implications for drug delivery systems or as a therapeutic agent targeting genetic material.

- Cytotoxicity : Research indicates that BDT-TTF exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve oxidative stress and disruption of cellular functions.

- Antioxidant Activity : Some studies suggest that BDT-TTF may possess antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.

1. Interaction with Biomolecules

A study focused on the binding affinity of BDT-TTF to calf thymus DNA (ctDNA) using UV-Vis spectrophotometry. The results indicated a significant interaction, suggesting that BDT-TTF could intercalate within the DNA structure, leading to potential applications in gene therapy.

| Binding Method | Biomolecule | Observation |

|---|---|---|

| UV-Vis Spectroscopy | ctDNA | Intercalation confirmed |

| Fluorescence Spectroscopy | HSA (Human Serum Albumin) | Binding affinity measured |

2. Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines (e.g., HeLa, MCF-7) and healthy cell lines. The results demonstrated that BDT-TTF significantly inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | High proliferation inhibition |

| MCF-7 | 20 | Moderate proliferation inhibition |

| Healthy Fibroblasts | >100 | Minimal effect |

The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake of BDT-TTF, leading to oxidative stress and apoptosis in cancer cells. Further molecular docking studies indicated that BDT-TTF may bind to specific sites on proteins involved in cell survival pathways.

Case Studies

Several case studies highlight the applicability of BDT-TTF in real-world scenarios:

- Case Study 1 : A research team investigated the use of BDT-TTF as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Results showed enhanced tumor cell death when combined with light exposure.

- Case Study 2 : Another study explored the use of BDT-TTF in drug delivery systems, demonstrating its ability to encapsulate chemotherapeutic agents and improve their bioavailability.

Propiedades

IUPAC Name |

2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSQMMIVZRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8O2S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465638 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64394-47-4 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.